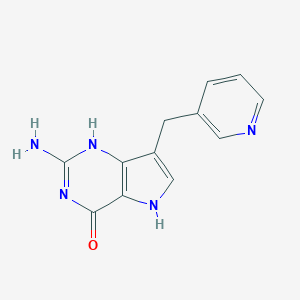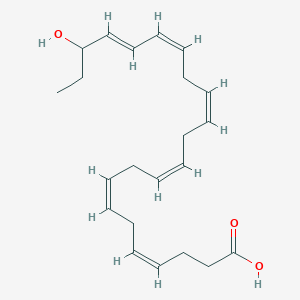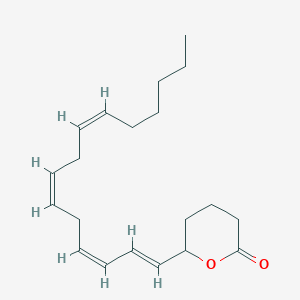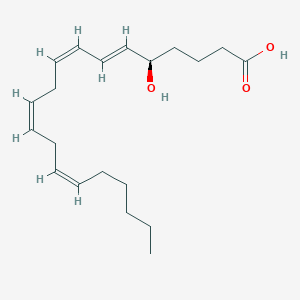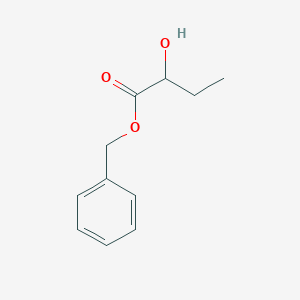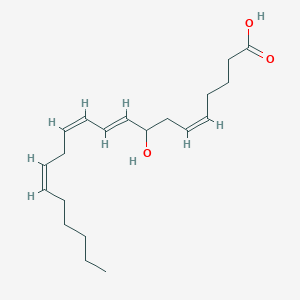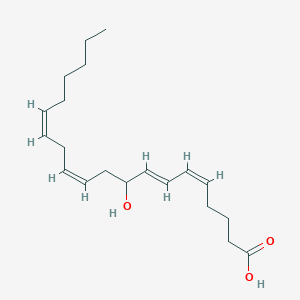
N-methylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylmorpholine-4-carboxamide, also known as NMMA, is a chemical compound that belongs to the family of morpholine derivatives. It is a synthetic compound that is widely used in scientific research due to its unique properties. NMMA has a wide range of applications, including its use as a biochemical inhibitor, a reagent in organic synthesis, and a tool for studying the mechanisms of various biological processes.
Mecanismo De Acción
N-methylmorpholine-4-carboxamide inhibits NOS by binding to the active site of the enzyme and blocking the conversion of L-arginine to NO. This results in a decrease in the levels of NO in the body, which can have various effects on physiological processes. N-methylmorpholine-4-carboxamide has been found to be a competitive inhibitor of NOS, meaning that it competes with L-arginine for binding to the active site of the enzyme.
Biochemical and Physiological Effects:
N-methylmorpholine-4-carboxamide has been found to have various biochemical and physiological effects. By inhibiting NOS, N-methylmorpholine-4-carboxamide can modulate the levels of NO in the body, which can affect various physiological processes. For example, N-methylmorpholine-4-carboxamide has been found to decrease blood flow and increase blood pressure in animal models. It has also been found to modulate neurotransmission and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methylmorpholine-4-carboxamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it accessible to researchers. It is also a potent inhibitor of NOS, making it a useful tool for studying the mechanisms of various biological processes. However, there are also limitations to the use of N-methylmorpholine-4-carboxamide in lab experiments. For example, it can have off-target effects on other enzymes and pathways, which can complicate data interpretation. It can also be difficult to control the dose and duration of N-methylmorpholine-4-carboxamide exposure, which can affect the reproducibility of results.
Direcciones Futuras
There are several future directions for research on N-methylmorpholine-4-carboxamide. One area of interest is the development of more selective inhibitors of NOS that can target specific isoforms of the enzyme. Another area of interest is the use of N-methylmorpholine-4-carboxamide as a tool for studying the role of NO in various physiological processes. Additionally, there is interest in exploring the potential therapeutic applications of N-methylmorpholine-4-carboxamide, particularly in the treatment of conditions such as hypertension and sepsis.
In conclusion, N-methylmorpholine-4-carboxamide is a synthetic compound that is widely used in scientific research as a biochemical inhibitor. It has a wide range of applications, including its use as a tool for studying the mechanisms of various biological processes. While it has several advantages for use in lab experiments, there are also limitations to its use. Future research on N-methylmorpholine-4-carboxamide will likely focus on developing more selective inhibitors of NOS, exploring its potential therapeutic applications, and using it as a tool for studying the role of NO in various physiological processes.
Métodos De Síntesis
N-methylmorpholine-4-carboxamide can be synthesized through a variety of methods. One common method involves the reaction of morpholine with methyl chloroformate, followed by the addition of ammonia to form the carboxamide group. Another method involves the reaction of N-methylmorpholine with ethyl chloroformate, followed by the addition of ammonia to form the carboxamide group. These methods are relatively simple and efficient, making N-methylmorpholine-4-carboxamide readily available for scientific research.
Aplicaciones Científicas De Investigación
N-methylmorpholine-4-carboxamide is widely used in scientific research as a biochemical inhibitor. It has been found to inhibit the activity of nitric oxide synthase (NOS), an enzyme that is involved in the production of nitric oxide (NO). NO is a signaling molecule that plays a key role in various physiological processes, including vasodilation, neurotransmission, and immune response. By inhibiting NOS, N-methylmorpholine-4-carboxamide can modulate the levels of NO in the body, which can have a wide range of effects on various biological processes.
Propiedades
Número CAS |
126401-65-8 |
|---|---|
Fórmula molecular |
C6H12N2O2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
N-methylmorpholine-4-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-7-6(9)8-2-4-10-5-3-8/h2-5H2,1H3,(H,7,9) |
Clave InChI |
KGVBQXLYAHIEBB-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1CCOCC1 |
SMILES canónico |
CNC(=O)N1CCOCC1 |
Sinónimos |
4-Morpholinecarboxamide,N-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



